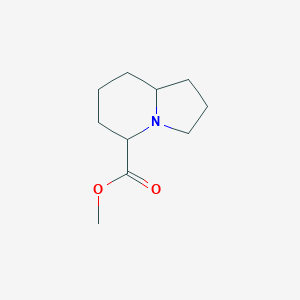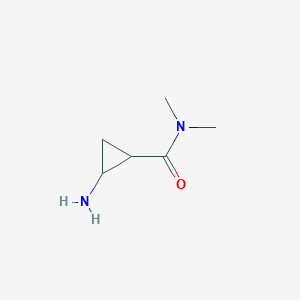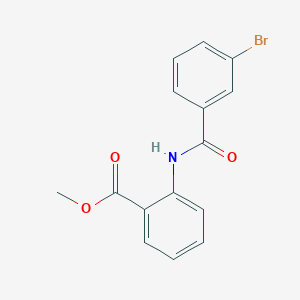![molecular formula C10H10N2O2 B12995348 6-Aminospiro[1,4-benzoxazine-2,1'-cyclopropan]-3(4H)-one CAS No. 895565-63-6](/img/structure/B12995348.png)
6-Aminospiro[1,4-benzoxazine-2,1'-cyclopropan]-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one is a complex organic compound with a unique spiro structure. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one typically involves a multi-step process. One common method includes the Smiles rearrangement, which is a type of nucleophilic aromatic substitution reaction. This method involves the reaction of an appropriate precursor with a nucleophile under specific conditions to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Smiles rearrangement process to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows for interactions with various biological targets, which can be explored for therapeutic purposes.
Mechanism of Action
The mechanism of action of 6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biological pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential enzymes .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar core structure but lacks the spiro configuration.
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: This derivative includes a bromine atom, which can alter its reactivity and biological activity.
Uniqueness
The spiro structure of 6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one imparts unique chemical and biological properties that are not present in its simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
895565-63-6 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-aminospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one |
InChI |
InChI=1S/C10H10N2O2/c11-6-1-2-8-7(5-6)12-9(13)10(14-8)3-4-10/h1-2,5H,3-4,11H2,(H,12,13) |
InChI Key |
ZJTLVBBPHNBBDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





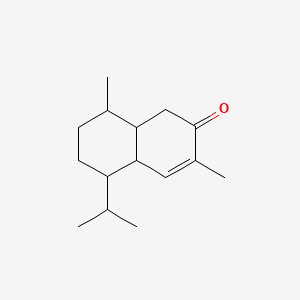
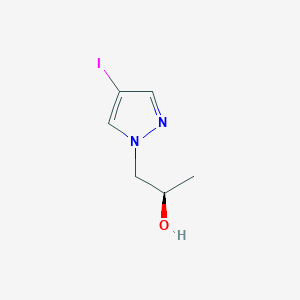
![tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12995297.png)

